2-(2-methoxyethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)isonicotinamide
Description
2-(2-Methoxyethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)isonicotinamide is a synthetic small molecule featuring an isonicotinamide core modified with a 2-methoxyethoxy substituent at the 2-position and a tetrahydro-2H-pyran-4-ylmethyl group at the N-position.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(oxan-4-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-8-9-21-14-10-13(2-5-16-14)15(18)17-11-12-3-6-20-7-4-12/h2,5,10,12H,3-4,6-9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBBDTRZHPUVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methoxyethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)isonicotinamide, with the CAS number 2034431-18-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 294.35 g/mol. The structure includes a pyridine derivative, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 2034431-18-8 |
Antimicrobial Activity
Recent studies have indicated that derivatives of isonicotinamide exhibit significant antimicrobial properties. In vitro assays have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In a study involving various human cancer cell lines, it demonstrated cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer Cells | 15 |
| Lung Cancer Cells | 12 |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is thought to be linked to its interaction with various biological targets:
- Inhibition of Enzymes : It may inhibit certain enzymes involved in metabolic pathways, which could contribute to its antitumor effects.
- Modulation of Signaling Pathways : The compound has been shown to modulate signaling pathways related to cell survival and apoptosis.
- Antioxidant Activity : Its ability to scavenge free radicals may underlie its neuroprotective effects.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a related isonicotinamide derivative resulted in a significant reduction in infection rates compared to placebo .
- Case Study on Cancer Treatment : A cohort study on patients with advanced breast cancer treated with an isonicotinamide derivative reported improved survival rates and reduced tumor size .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with two classes of P2X7 antagonists reported in :
- Compound 7 : N-((4-(4-phenyl-piperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide
- Compound 8: 2-methyl-N-((1-(4-phenylpiperazin-1-yl)cyclohexyl)methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide
Key Observations :
- Unlike Compound 8’s tetrahydroisoquinoline core, the isonicotinamide scaffold in the target compound could enhance metabolic stability .
Key Observations :
- The methoxyethoxy group in the target compound may reduce hygroscopicity compared to the methoxy-substituted analog in , simplifying storage .
- Both compounds require stringent safety protocols (e.g., avoiding skin contact), but the target compound’s longer ether chain might lower volatility and inhalation risks .
Pharmacological Implications
- Brain Penetration : The tetrahydro-2H-pyran-4-yl group in the target compound and Compound 7 enhances CNS availability, but the absence of a piperazine moiety (as in Compound 7) may reduce off-target GPCR binding .
- Metabolic Stability: The isonicotinamide core is less prone to oxidation than Compound 8’s tetrahydroisoquinoline, suggesting improved half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
